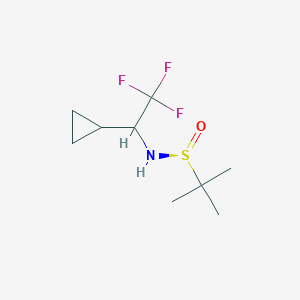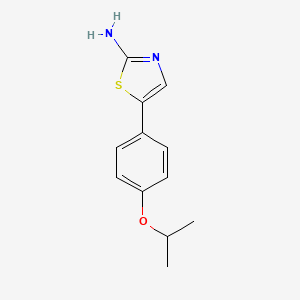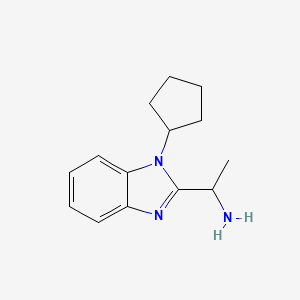
Pomalidomide-5'-C4-alkyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pomalidomide-5’-C4-alkyne is a derivative of pomalidomide, which is an immunomodulatory drug used primarily in the treatment of multiple myeloma. Pomalidomide itself is a thalidomide analog that has shown significant antiangiogenic, antiproliferative, and proapoptotic effects. The addition of the C4-alkyne group to pomalidomide enhances its chemical properties, making it a valuable compound for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide-5’-C4-alkyne typically involves a multi-step process. One common method includes the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione. This intermediate is then subjected to further reactions to introduce the C4-alkyne group .
Industrial Production Methods
Industrial production of pomalidomide-5’-C4-alkyne often employs continuous flow chemistry due to its efficiency and safety. This method allows for the synthesis of the compound in a controlled environment, ensuring high yield and purity. The continuous flow approach typically involves 3-4 steps and results in an overall yield of 38-47% .
Análisis De Reacciones Químicas
Types of Reactions
Pomalidomide-5’-C4-alkyne undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures and solvents to optimize the yield and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pomalidomide-5’-C4-alkyne can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Pomalidomide-5’-C4-alkyne has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its potential in treating various diseases, including cancer and autoimmune disorders.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
Pomalidomide-5’-C4-alkyne exerts its effects through several mechanisms. It inhibits the proliferation and induces apoptosis of tumor cells by modulating the immune response. The compound enhances T cell and natural killer cell-mediated immunity and inhibits angiogenesis, which is the formation of new blood vessels. These actions are mediated through its interaction with molecular targets such as cereblon, a protein involved in the regulation of immune responses .
Comparación Con Compuestos Similares
Similar Compounds
Thalidomide: The parent compound of pomalidomide, known for its antiangiogenic and immunomodulatory properties.
Lenalidomide: Another thalidomide analog with similar but distinct pharmacological effects.
Pomalidomide: The base compound from which pomalidomide-5’-C4-alkyne is derived
Uniqueness
Pomalidomide-5’-C4-alkyne is unique due to the presence of the C4-alkyne group, which enhances its chemical properties and expands its range of applications. This modification allows for more versatile chemical reactions and potentially more effective therapeutic applications compared to its analogs .
Propiedades
Fórmula molecular |
C19H19N3O4 |
|---|---|
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
2-(2,6-dioxopiperidin-3-yl)-5-(hex-5-ynylamino)isoindole-1,3-dione |
InChI |
InChI=1S/C19H19N3O4/c1-2-3-4-5-10-20-12-6-7-13-14(11-12)19(26)22(18(13)25)15-8-9-16(23)21-17(15)24/h1,6-7,11,15,20H,3-5,8-10H2,(H,21,23,24) |
Clave InChI |
WBWLCNQHQFLWIN-UHFFFAOYSA-N |
SMILES canónico |
C#CCCCCNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl 7-bromo-4'-(4-phenylpiperidine-1-carbonyl)spiro[2,3-dihydro-1H-naphthalene-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B14778204.png)
![(2S)-3-(2-aminophenoxy)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B14778207.png)
![tert-butyl N-[(1R)-1-(5-bromo-3-fluoropyridin-2-yl)ethyl]carbamate](/img/structure/B14778208.png)

![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-methylcarbamate](/img/structure/B14778221.png)








